Methyl 5-phenyl-3-methyl-5-oxovalerate
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Overview
Description
Methyl 5-phenyl-3-methyl-5-oxovalerate is an organic compound with the molecular formula C13H16O3 It is a derivative of valeric acid and features a phenyl group, a methyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-phenyl-3-methyl-5-oxovalerate can be synthesized through several methods. One common approach involves the esterification of 5-phenyl-3-methyl-5-oxovaleric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 5-phenyl-3-methyl-5-oxovaleric acid chloride with methanol. This reaction is usually performed at room temperature and requires the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-phenyl-3-methyl-5-oxovalerate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: The major products include 5-phenyl-3-methyl-5-oxovaleric acid or 5-phenyl-3-methyl-5-oxovalerone.
Reduction: The major products include 5-phenyl-3-methyl-5-hydroxyvalerate or 5-phenyl-3-methyl-5-hydroxyvalerone.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Methyl 5-phenyl-3-methyl-5-oxovalerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: This compound may serve as a precursor for the synthesis of pharmaceutical agents.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of methyl 5-phenyl-3-methyl-5-oxovalerate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis or oxidation-reduction reactions. The pathways involved include ester hydrolysis to form carboxylic acids and alcohols, as well as oxidation to form ketones.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-methoxy-3-oxovalerate: This compound has a methoxy group instead of a phenyl group.
Methyl 5-chloro-5-oxovalerate: This compound has a chloro group instead of a phenyl group.
Uniqueness
Methyl 5-phenyl-3-methyl-5-oxovalerate is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The phenyl group can participate in π-π interactions and influence the compound’s behavior in various chemical reactions.
Properties
IUPAC Name |
methyl 3-methyl-5-oxo-5-phenylpentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-10(9-13(15)16-2)8-12(14)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNDZUCXUVJBGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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